molecular formula C14H21NO4S B2388737 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2176069-79-5

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2388737
CAS No.: 2176069-79-5
M. Wt: 299.39
InChI Key: JFMBNKQQTBMYNT-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. Its molecular structure includes a cyclopentyl ring, a hydroxyethoxy group, and a benzenesulfonamide moiety, making it a valuable asset in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzenesulfonamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted sulfonamides .

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has immense potential for scientific research due to its unique structure. It is used in:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: In the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism by which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethoxy group allows for hydrogen bonding with biological molecules, while the benzenesulfonamide moiety can interact with enzyme active sites, inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
  • 4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Uniqueness

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide stands out due to its specific combination of functional groups, which allows for unique interactions with biological targets and diverse applications in scientific research. Its structural features provide a balance between hydrophilicity and hydrophobicity, making it versatile in various experimental conditions.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c16-10-11-19-14(8-4-5-9-14)12-15-20(17,18)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMBNKQQTBMYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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